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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluorotoluene

Cat. No.: B1329407

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Identity:

Name: 2,3,5,6-Tetrafluorotoluene
Synonym: 1,2,4,5-Tetrafluoro-3-methylbenzene[1]

CAS Number: 5230-78-4[1]

Chemical Structure:

Molecular Formula: C7HaFa4[1]
Molecular Weight: 164.10 g/mol
SMILES: CC1=C(F)C(F)=CC(F)=C1F[1]

InChl Key: POMGTQLCZJZYAM-UHFFFAOYSA-N[1]
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Structure:
Image Source: PubChem CID 78896

Physicochemical and Spectroscopic Data

The following tables summarize key physical and spectroscopic properties of 2,3,5,6-
tetrafluorotoluene.

Table 1: Physical Properties

Property Value Reference
Molecular Weight 164.10 g/mol PubChem CID 78896
N ] o Inferred from related

Appearance Not specified; likely a liquid

compounds
Boiling Point Not definitively found
Melting Point Not definitively found
Density Not definitively found

Table 2: Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1329407?utm_src=pdf-body
https://www.benchchem.com/product/b1329407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Spectrum

Data

Reference

1H NMR

Signals corresponding to the
methyl and aromatic protons
are expected. Specific
chemical shifts and coupling
constants are not readily
available in the searched

literature.

13C NMR

Signals for the methyl carbon
and the aromatic carbons are
expected, with characteristic

C-F coupling. Specific data is

not readily available.

F NMR

A spectrum of a reaction
mixture containing 2,3,5,6-
tetrafluorotoluene shows a
signal for the compound, but
the specific chemical shift is

not isolated and reported.

Supplementary Material for a

Chemistry Communication

FTIR spectra are available
through databases such as
SpectraBase, showing
characteristic C-F and
aromatic C-H stretching

frequencies.

PubChem CID 78896

Mass Spec

Expected molecular ion peak
(M+) at m/z 164.02.

PubChem CID 78896

Synthesis and Reactivity

While a detailed, step-by-step synthesis protocol for 2,3,5,6-tetrafluorotoluene was not

explicitly found in the searched literature, its synthesis would likely involve the methylation of

1,2,4 5-tetrafluorobenzene or the fluorination of a suitable toluene derivative.
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The reactivity of polyfluorinated aromatic compounds is well-documented. The fluorine atoms
are strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic
substitution. The methyl group is a potential site for free-radical halogenation.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2,3,5,6-tetrafluorotoluene is not
readily available in the public domain literature that was searched. However, a representative
experimental setup for a reaction involving this compound is described below.

NMR Tube Reaction of a Uranium(lll) Complex with 2,3,5,6-Tetrafluorotoluene

This protocol is adapted from the supplementary information of a chemical communication and
describes the monitoring of a reaction in an NMR tube.

Obijective: To observe the reaction between a uranium(lll) benzyl complex (1-Bz) and 2,3,5,6-
tetrafluorotoluene over time using NMR spectroscopy.

Materials:

Uranium(lIl) benzyl complex (1-Bz) (0.025 g, 0.027 mmol)

2,3,5,6-Tetrafluorotoluene (4.4 mg, 3.29 pL, 0.027 mmol)

Tetrahydrofuran (THF), anhydrous (~0.7 mL)

J-Young NMR tube
Procedure:

e In an inert atmosphere glovebox, charge a J-Young NMR tube with 0.025 g of the
uranium(lll) benzyl complex (1-Bz).

o Add approximately 0.7 mL of anhydrous tetrahydrofuran to dissolve the complex.

e Using a microsyringe, add 3.29 pL of 2,3,5,6-tetrafluorotoluene to the NMR tube.
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o Cap the J-Young tube securely and invert it multiple times to ensure thorough mixing of the
reactants.

e For continuous mixing, attach the NMR tube to a mechanical rotator.

e Acquire tH, 1B, and *°F NMR spectra at various time intervals over a 72-hour period to
monitor the progress of the reaction.

e Observe and record any color changes in the reaction mixture. The reported reaction
changed color from green to purple, then to blue, and finally to light brown.

Applications in Drug Development and Medicinal
Chemistry

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug
design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2]
While specific examples of drugs containing the 2,3,5,6-tetrafluorotoluene moiety were not
identified in the search, this compound serves as a valuable fluorinated building block.

The tetrafluorinated phenyl group can be introduced into larger molecules to modulate their
electronic and steric properties. The unique substitution pattern of 2,3,5,6-tetrafluorotoluene
makes it a useful synthon for creating more complex fluorinated aromatic compounds for
screening in drug discovery programs. Its derivatives, such as 2,3,5,6-tetrafluorophenol, are
known to be used in the synthesis of complex heterocyclic compounds and as building blocks
for novel drug candidates.[2]

Visualizations

Experimental Workflow: NMR Tube Reaction Monitoring

Preparation in Glovebox Reaction Setup Analysis
Charge J-Young tube with Y Acquire 1H, 11B, 19F NMR spectra
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Caption: Workflow for monitoring the reaction of a uranium complex with 2,3,5,6-
tetrafluorotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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